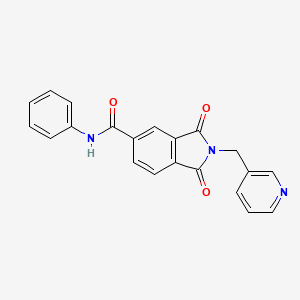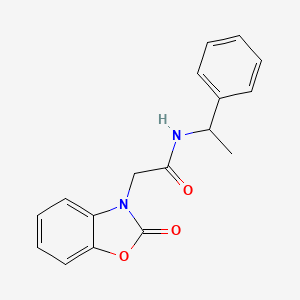![molecular formula C15H19Cl2NO B4402477 {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B4402477.png)
{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride
Vue d'ensemble
Description
{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride, also known as CPNPC, is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.24 g/mol. CPNPC has been found to have several scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and metastasis. In addition, this compound has been found to inhibit the replication of viruses by interfering with the viral life cycle. This compound has also been found to have antibacterial effects by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to be non-toxic at low concentrations, making it a suitable candidate for in vivo studies. However, this compound has some limitations as well. It has poor solubility in organic solvents, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on {3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. This compound has been found to enhance the efficacy of certain chemotherapy drugs, and further studies are needed to determine the optimal combination and dosing regimen. Another direction is to investigate the potential use of this compound in the treatment of viral infections. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosing regimen and potential side effects of this compound.
Applications De Recherche Scientifique
{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. This compound has shown promising results in the treatment of bacterial infections such as methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
3-(1-chloronaphthalen-2-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO.ClH/c1-17(2)10-5-11-18-14-9-8-12-6-3-4-7-13(12)15(14)16;/h3-4,6-9H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKVNDQJYOWVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C2=CC=CC=C2C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)



amine hydrochloride](/img/structure/B4402432.png)
![4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4402439.png)

![1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402462.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4402467.png)

![5-chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4402486.png)
![2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile](/img/structure/B4402493.png)